molecular formula C7H5F7 B3041117 1,3-Heptadiene, 5,5,6,6,7,7,7-heptafluoro- CAS No. 261503-72-4

1,3-Heptadiene, 5,5,6,6,7,7,7-heptafluoro-

Cat. No.: B3041117
CAS No.: 261503-72-4
M. Wt: 222.10 g/mol
InChI Key: WGRVVKSLZCGFFX-UHFFFAOYSA-N
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Description

1,3-Heptadiene, 5,5,6,6,7,7,7-heptafluoro- is a fluorinated organic compound with the molecular formula C7H5F7. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Heptadiene, 5,5,6,6,7,7,7-heptafluoro- typically involves the fluorination of 1,3-heptadiene. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 1,3-Heptadiene, 5,5,6,6,7,7,7-heptafluoro- may involve more scalable methods such as electrochemical fluorination (ECF). In ECF, the starting material is subjected to an electric current in the presence of a fluorine-containing electrolyte. This method allows for the efficient and controlled introduction of fluorine atoms into the organic molecule.

Chemical Reactions Analysis

Types of Reactions

1,3-Heptadiene, 5,5,6,6,7,7,7-heptafluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted heptadienes depending on the nucleophile used.

Scientific Research Applications

1,3-Heptadiene, 5,5,6,6,7,7,7-heptafluoro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine content.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1,3-Heptadiene, 5,5,6,6,7,7,7-heptafluoro- involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Heptadiene: A non-fluorinated analog with similar structural features but different chemical properties.

    1,3-Heptadiene, 5,5-dimethyl-: A methyl-substituted analog with different reactivity and applications.

    1,5-Heptadiene, 2,3,6-trimethyl-: Another structurally similar compound with distinct properties.

Uniqueness

1,3-Heptadiene, 5,5,6,6,7,7,7-heptafluoro- is unique due to its high fluorine content, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert materials.

Properties

IUPAC Name

5,5,6,6,7,7,7-heptafluorohepta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F7/c1-2-3-4-5(8,9)6(10,11)7(12,13)14/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRVVKSLZCGFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277320
Record name 5,5,6,6,7,7,7-Heptafluoro-1,3-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261503-72-4
Record name 5,5,6,6,7,7,7-Heptafluoro-1,3-heptadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261503-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5,6,6,7,7,7-Heptafluoro-1,3-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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